molecular formula C11H11N3 B3232496 5-(6-Methylpyridin-3-yl)pyridin-2-amine CAS No. 1341686-25-6

5-(6-Methylpyridin-3-yl)pyridin-2-amine

Cat. No. B3232496
CAS RN: 1341686-25-6
M. Wt: 185.22 g/mol
InChI Key: PHBAFJUAPZSVHE-UHFFFAOYSA-N
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Description

“5-(6-Methylpyridin-3-yl)pyridin-2-amine” is a heterocyclic compound . It has a molecular weight of 185.23 and is used as a building block in the manufacture of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved via Suzuki cross-coupling reactions . For instance, 5-bromo-2-methylpyridin-3-amine can be reacted directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to produce these novel pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “5-(6-Methylpyridin-3-yl)pyridin-2-amine” is represented by the InChI code: 1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14) .


Chemical Reactions Analysis

The compound can be obtained by condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, and then reduction reaction .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 185.23 and its InChI code is 1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14) .

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reactions are palladium-catalyzed and result in a series of novel pyridine derivatives in moderate to good yield .

Quantum Mechanical Investigations

The synthesized pyridine derivatives are subject to Density Functional Theory (DFT) studies . These studies, which include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements, help describe possible reaction pathways .

Biological Activities

The pyridine derivatives synthesized from this compound have been investigated for their biological activities . In particular, the compound 4b exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Kinase Inhibitor Drug Synthesis

The compound is used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . Pexidartinib acts by inhibiting multiple receptor tyrosine kinases .

Crystal Structure Analysis

The dihydrochloride salt of pexidartinib, synthesized from this compound, has been used for crystal structure determination . The structure provides valuable information for further studies, such as the investigation of biological and physicochemical properties .

Antimicrobial Potential

Some derivatives of this compound have shown good antimicrobial potential . This makes it a valuable compound in the development of new antimicrobial agents .

Anti-fibrosis Activity

Some target compounds derived from this compound have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases .

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “5-(6-Methylpyridin-3-yl)pyridin-2-amine” could involve further exploration of its potential applications in pharmaceuticals, given its use as a building block in the manufacture of various pharmaceutical compounds .

properties

IUPAC Name

5-(6-methylpyridin-3-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-2-3-9(6-13-8)10-4-5-11(12)14-7-10/h2-7H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBAFJUAPZSVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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